molecular formula C19H25BrN4O3 B15174534 N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide

N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide

Cat. No.: B15174534
M. Wt: 437.3 g/mol
InChI Key: PLBGGYHBAOLZIC-UHFFFAOYSA-N
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Description

N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide typically involves the following steps:

    Bromination: The starting material, 1-ethyl-2-oxo-2,3-dihydro-1H-indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amidation: The brominated intermediate is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    N-alkylation: The final step involves the N-alkylation of the intermediate with 1-ethylpyrrolidine-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-methylpyrrolidin-2-yl)methyl]ethanediamide
  • N-(5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide
  • N-(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide

Uniqueness

N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide is unique due to its specific substitution pattern and the presence of both indole and pyrrolidine moieties

Properties

Molecular Formula

C19H25BrN4O3

Molecular Weight

437.3 g/mol

IUPAC Name

N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]oxamide

InChI

InChI=1S/C19H25BrN4O3/c1-3-23-9-5-6-13(23)11-21-17(25)18(26)22-16-14-10-12(20)7-8-15(14)24(4-2)19(16)27/h7-8,10,13,16H,3-6,9,11H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

PLBGGYHBAOLZIC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C(=O)NC2C3=C(C=CC(=C3)Br)N(C2=O)CC

Origin of Product

United States

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